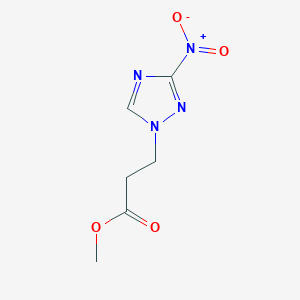
5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole
Übersicht
Beschreibung
5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole, also known as BCOD, is a heterocyclic compound that has been widely used in scientific research applications. It is a white crystalline solid that is soluble in most organic solvents and has a melting point of 96-98°C. This compound is of great interest to researchers due to its unique chemical properties, which make it useful in various fields of study.
Wirkmechanismus
The mechanism of action of 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole is not well understood. However, it is believed that the compound acts as an alkylating agent, which means that it can react with nucleophilic groups in proteins and DNA. This can lead to the formation of covalent bonds between this compound and these biomolecules, which can have various effects on their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to have cytotoxic effects on cancer cells, which makes it a potential candidate for cancer therapy. This compound has also been shown to have antimicrobial properties, which makes it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole in lab experiments include its versatility, ease of synthesis, and unique chemical properties. However, there are also some limitations to using this compound in lab experiments. For example, the compound is highly reactive and can be hazardous to handle. It is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are many future directions for research involving 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole. Some potential areas of study include:
1. Developing new synthetic routes for this compound that are more efficient and cost-effective.
2. Studying the mechanism of action of this compound in more detail to better understand its effects on biomolecules.
3. Investigating the use of this compound as a potential cancer therapy.
4. Developing new materials based on this compound that have unique properties, such as high conductivity or high strength.
5. Studying the antimicrobial properties of this compound in more detail to better understand its potential as an antibiotic.
Conclusion
In conclusion, this compound is a versatile and unique compound that has been widely used in scientific research applications. Its synthesis method is relatively simple, and it has been used in various fields of study, such as organic chemistry, materials science, and biochemistry. Although the mechanism of action and physiological effects of this compound are not well understood, it has shown promise as a potential cancer therapy and antibiotic. There are many future directions for research involving this compound, which makes it an exciting compound for researchers to study.
Wissenschaftliche Forschungsanwendungen
5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole has been extensively used in scientific research due to its unique chemical properties. It is a versatile compound that can be used in various fields of study, such as organic chemistry, materials science, and biochemistry. In organic chemistry, this compound has been used as a building block for the synthesis of various organic compounds. In materials science, it has been used as a precursor for the synthesis of new materials with unique properties. In biochemistry, this compound has been used as a probe for studying enzyme-catalyzed reactions.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4O2/c7-1-3-9-5(11-13-3)6-10-4(2-8)14-12-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOAVZCXUFQSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)C2=NOC(=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370765 | |
| Record name | 5,5'-Bis(chloromethyl)-3,3'-bi-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3980-25-4 | |
| Record name | 5,5'-Bis(chloromethyl)-3,3'-bi-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[[2-[[2-[[1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B1621649.png)

![3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride](/img/structure/B1621653.png)







